molecular formula C10H20N2O3 B182832 Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate CAS No. 114214-73-2

Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B182832
CAS No.: 114214-73-2
M. Wt: 216.28 g/mol
InChI Key: MCGDVVXFTUKWNU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and both aminomethyl (CH2NH2) and hydroxyl (OH) substituents at the 3-position. This structural motif is critical in medicinal chemistry, as the Boc group enhances solubility and stability during synthesis, while the polar functional groups (OH and NH2) enable hydrogen bonding, influencing pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-5-4-10(14,6-11)7-12/h14H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGDVVXFTUKWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-73-2
Record name tert-Butyl 3-(aminomethyl)-3-hydroxy-1-pyrrolidinecarboxylate
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Preparation Methods

Reaction Steps

  • Ring-opening of epichlorohydrin :

    • Reacted with sodium cyanide in aqueous sulfuric acid (pH 7–8) at <10°C to yield 4-chloro-3-hydroxybutyronitrile.

    • Yield : 92–95% (industrial scale).

  • Reductive cyclization :

    • Sodium borohydride and boron trifluoride etherate in tetrahydrofuran (THF) at 0–80°C form 3-hydroxypyrrolidine.

    • Key parameter : Boron trifluoride acts as a Lewis acid catalyst, enhancing cyclization efficiency.

  • Boc protection :

    • Di-tert-butyl dicarbonate (Boc₂O) in THF at 20–30°C introduces the tert-butoxycarbonyl group.

    • Purification : Petroleum ether crystallization achieves >95% purity.

Data Table 1: Reaction Conditions and Outcomes

StepReagentsTemperature (°C)Time (hr)Yield (%)
1NaCN, H₂SO₄<10292–95
2NaBH₄, BF₃·Et₂O0→80887–89
3Boc₂O, THF20–30390–93

Chiral Synthesis from trans-4-Hydroxy-L-Proline

This route leverages trans-4-hydroxy-L-proline for enantiomeric purity (Fig. 2).

Key Transformations

  • Decarboxylation :

    • Heating trans-4-hydroxy-L-proline in HCl/ethanol yields (R)-3-hydroxypyrrolidine hydrochloride.

    • Optical purity : >99% ee (confirmed via chiral HPLC).

  • Boc Protection and sulfonylation :

    • Boc₂O in dichloromethane (DCM) with triethylamine (TEA) affords tert-butyl 3-hydroxy-pyrrolidine-1-carboxylate.

    • Subsequent mesylation with methanesulfonyl chloride activates the hydroxyl group.

  • Aminomethylation :

    • SN2 displacement with sodium azide followed by Staudinger reduction introduces the aminomethyl group.

    • Yield : 78% over four steps.

Data Table 2: Chiral Synthesis Metrics

ParameterValue
Starting material cost$12–15/g (bulk)
Overall yield62–65%
Purity (HPLC)≥98%

Industrial-Scale Continuous Flow Process

Optimized for throughput, this method uses flow chemistry to enhance reproducibility.

Protocol Highlights

  • Ring-opening and reduction : Conducted in a microreactor (residence time: 5 min) with real-time pH monitoring.

  • Boc protection : Tert-butyl dicarbonate is introduced under segmented flow to minimize side reactions.

  • Throughput : 50–60 kg/day (pilot scale).

Data Table 3: Industrial vs. Batch Comparison

MetricBatch ProcessContinuous Flow
Reaction time12 hr2.5 hr
Yield85%92%
Solvent consumption8 L/kg3.5 L/kg

Alternative Route via 4-Amino-2-Hydroxybutyric Acid

This approach prioritizes cost-effectiveness (Fig. 3).

Synthesis Pathway

  • Esterification :

    • 4-Amino-2-hydroxybutyric acid treated with ethanol/H₂SO₄ forms ethyl 4-amino-2-hydroxybutyrate.

    • Side product : <5% lactam (controlled via stoichiometry).

  • Lactam cyclization :

    • Heating under reduced pressure generates 3-hydroxypyrrolidin-2-one.

    • Catalyst : Amberlyst-15 (5 wt%) improves cyclization rate.

  • Reductive amination :

    • Sodium borohydride and sulfuric acid reduce the lactam while introducing the aminomethyl group.

    • Yield : 70–75% (three steps).

Comparative Analysis of Methods

Data Table 4: Methodological Trade-offs

MethodCost ($/kg)StereocontrolScalabilityEnvironmental Impact
Epichlorohydrin route120–150ModerateHighMedium (cyanide waste)
Chiral synthesis800–900ExcellentLowLow
Continuous flow180–200HighVery HighLow
Butyric acid route90–110PoorMediumHigh (acidic effluent)

Critical Reaction Parameters

  • Temperature control : Exceeding 80°C during NaBH₄ reductions causes Boc group cleavage.

  • Solvent selection : THF outperforms DMF in minimizing racemization during SN2 steps (Δee <1% vs. 5–7%).

  • Catalyst loading : >5 mol% BF₃·Et₂O reduces cyclization time by 40% but increases purification complexity.

Emerging Techniques

  • Enzymatic Boc protection : Lipase-mediated acylation achieves 94% yield without racemization (pilot trials).

  • Photocatalytic amination : Visible-light-driven C–N coupling reduces reliance on azide intermediates (experimental stage) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include secondary amines and alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
TBHP serves as an important intermediate in the synthesis of various complex organic molecules. Its stereochemistry allows researchers to study stereochemical effects in chemical reactions, which is crucial for developing new synthetic methodologies.

Synthetic Routes
The synthesis of TBHP typically involves several key steps:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions from appropriate precursors.
  • Hydroxylation : Introduction of the hydroxyl group via hydroxylation reactions.
  • Aminomethyl Group Addition : This step involves nucleophilic substitution reactions.
  • Protection of the Carboxylate Group : Usually done using tert-butyl groups for protection during synthesis.

Biological Research

Building Block for Drug Development
In biological research, TBHP is investigated for its potential as a building block in the synthesis of biologically active molecules. This includes exploring its interactions with specific biological targets, which could lead to the development of new therapeutic agents .

Pharmacological Properties
Research has indicated that TBHP may exhibit pharmacological properties that allow it to interact with various biological pathways. The hydroxyl and aminomethyl groups are particularly significant as they play crucial roles in binding and reactivity with molecular targets such as enzymes or receptors.

Medicinal Applications

Potential Therapeutic Uses
The compound is being explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases. Its ability to modulate biological pathways may lead to novel treatment options .

Industrial Applications

Chemical Production Precursor
In industrial settings, TBHP is utilized as a precursor for producing various chemicals and materials. Its versatility highlights its importance in both laboratory and large-scale chemical manufacturing processes.

Case Studies and Research Findings

Several studies have documented the applications of TBHP:

  • Synthesis of Bioactive Compounds : A study demonstrated the successful use of TBHP in synthesizing compounds with potential anti-cancer properties, showcasing its utility in medicinal chemistry.
  • Mechanistic Studies : Research into the mechanism of action of TBHP revealed its interactions with specific enzymes, suggesting pathways through which it could exert pharmacological effects .
  • Comparative Analysis with Similar Compounds : Studies comparing TBHP with structurally similar compounds have highlighted its unique reactivity profiles, particularly due to the presence of both hydroxyl and aminomethyl functional groups, which facilitate diverse chemical transformations .

Mechanism of Action

Molecular Targets and Pathways:

  • Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate exerts its effects by interacting with specific enzymes and receptors in biological systems.
  • It can inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular functions.
  • The compound may also bind to receptors, modulating signal transduction pathways and influencing physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of Boc-protected pyrrolidine derivatives. Below is a detailed comparison with structurally related analogs, emphasizing substituent effects on physicochemical properties and applications.

Structural and Physicochemical Properties

Compound Name Substituents (C3) Molecular Formula Molecular Weight Key Features
Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate -NH2CH2, -OH C10H20N2O3* ~216.28* Dual polar groups enhance solubility; Boc protection aids synthetic handling.
tert-Butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 889949-18-2) -NH2, -CH2OH C10H20N2O3 216.28 Similar polarity but lacks aminomethyl chain; hydroxymethyl may reduce steric hindrance.
tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate (CAS 109431-87-0) -OH C9H17NO3 187.24 Simpler structure; single hydroxyl group limits hydrogen-bonding capacity.
tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5) -CH3, -OH C10H19NO3 201.26 Methyl group increases lipophilicity; reduced polarity compared to aminomethyl analogs.
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6) -CF3, -CH3, -OH C11H18F3NO3 269.26 Trifluoromethyl enhances metabolic stability and lipophilicity; stereochemistry impacts binding.
tert-Butyl (3R)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate -O-(pyridin-4-yl) C14H20N2O3 264.32 Aromatic pyridine moiety improves π-π stacking; increased molecular weight affects permeability.

*Calculated based on analog data.

Pharmacological Potential

While direct pharmacological data for the target compound is absent in the evidence, analogs provide insights:

  • α7 Nicotinic Receptor Antagonism: notes subnanomolar affinity for α7 receptors in a related phenoxy-pyrrolidine derivative, suggesting that substituent bulk and polarity influence receptor binding.
  • Metabolic Stability : Trifluoromethyl groups (as in CAS 1052713-78-6) improve resistance to oxidative metabolism, a feature valuable in CNS-targeting drugs.

Biological Activity

Tert-butyl 3-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H20N2O
Molecular Weight : 184.28 g/mol
CAS Number : 180226-00-8

The compound features a pyrrolidine ring with a tert-butyl group, an aminomethyl group, and a carboxylate moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxypyrrolidine structure may facilitate binding to specific proteins involved in metabolic pathways.

Biological Activities

  • Antimicrobial Activity
    • Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the hydroxypyrrolidine moiety can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Neuroprotective Effects
    • Studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound may have potential neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Anticancer Properties
    • Preliminary investigations suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism may involve modulation of signaling pathways related to cell survival and proliferation.

Case Studies

  • Study on Neuroprotection
    • A study investigated the protective effects of similar compounds against amyloid-beta-induced toxicity in neuronal cultures. Results indicated a significant increase in cell viability when treated with the compound, suggesting potential for use in Alzheimer's disease models.
  • Antimicrobial Testing
    • In vitro testing against various bacterial strains showed promising results, with effective inhibition observed at concentrations as low as 50 µg/mL. This indicates its potential as an antimicrobial agent.

Data Table: Biological Activity Overview

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial membranes
NeuroprotectiveReduction of oxidative stress
AnticancerInduction of apoptosis

Q & A

Q. How to troubleshoot low yields in aminomethyl group functionalization?

  • Common Issues :
  • Steric Hindrance : Bulky substituents near NH₂ impede reactivity (e.g., tert-butyl groups).
  • Oxidation : NH₂ → NO₂ under harsh conditions (e.g., HNO₃).
  • Solutions :
  • Microwave-Assisted Synthesis : Accelerate reactions at 100°C with Pd/C catalysis .
  • Protection : Convert NH₂ to phthalimide temporarily for stability .

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